1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a morpholine moiety and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one typically involves multiple steps. One common approach is the coupling of morpholine derivatives with dihydropyridinone precursors. The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar structural features but different properties.
1-Methyl-2-pyridinone: Shares the dihydropyridinone core but lacks the morpholine moiety.
4-Morpholinylmethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Methyl-4-{[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of a morpholine moiety and a dihydropyridinone core. This unique structure imparts specific properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C16H23N3O4 |
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Molecular Weight |
321.37 g/mol |
IUPAC Name |
1-methyl-4-[[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C16H23N3O4/c1-17-3-2-13(10-15(17)20)11-18-4-9-23-14(12-18)16(21)19-5-7-22-8-6-19/h2-3,10,14H,4-9,11-12H2,1H3 |
InChI Key |
HDPBCORFYVWZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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